2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one
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Overview
Description
2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium catalyst has been reported to yield spirocyclic frameworks .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spirooxaziridines and spirobi[cyclopenta[2,1-b;3,4-b′]dithiophene].
Benzodiazepines: Compounds like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones share structural similarities.
Uniqueness
2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one is unique due to its combination of spirocyclic and benzodiazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
954238-72-3 |
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Molecular Formula |
C12H11N5OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,3'-thiolane]-6-one |
InChI |
InChI=1S/C12H11N5OS/c18-10-8-3-1-2-4-9(8)17-11(14-15-16-17)12(13-10)5-6-19-7-12/h1-4H,5-7H2,(H,13,18) |
InChI Key |
RWRSWLCHYUNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origin of Product |
United States |
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